molecular formula C19H21NO4 B5760562 ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate

ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate

Cat. No. B5760562
M. Wt: 327.4 g/mol
InChI Key: QUMOIFSYUZWYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained attention for its potential use in scientific research.

Mechanism of Action

Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate acts by selectively inhibiting the activity of enzymes that are involved in cancer cell proliferation and inflammation. Specifically, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate targets the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and exert anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have antioxidant properties and to modulate the immune system. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been shown to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound with good purity, making it easier to control experimental conditions. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has some limitations, including its relatively high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

Further research is needed to fully understand the potential applications of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in scientific research. Future studies could focus on optimizing the synthesis method to reduce the cost of production, as well as investigating the effects of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate on other enzymes and pathways. In addition, studies could explore the potential use of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in combination with other compounds for enhanced therapeutic effects. Overall, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate shows promise as a potential tool for scientific research and warrants further investigation.

Synthesis Methods

Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-methylphenol, followed by the addition of 3-chloropropanoic acid. The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to produce high yields of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate with good purity.

Scientific Research Applications

Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-19(22)15-6-8-16(9-7-15)20-18(21)12-13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMOIFSYUZWYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-p-Tolyloxy-propionylamino)-benzoic acid ethyl ester

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